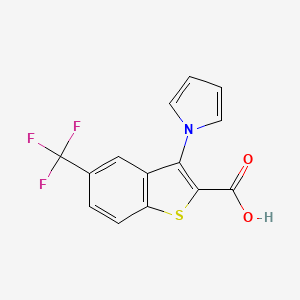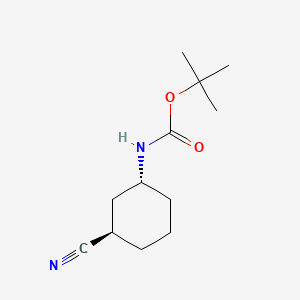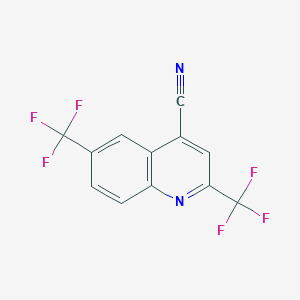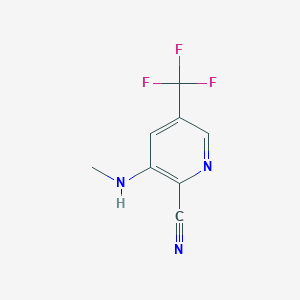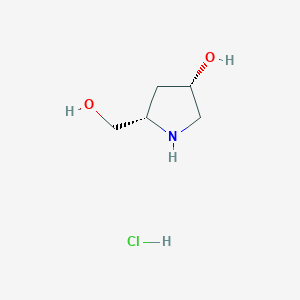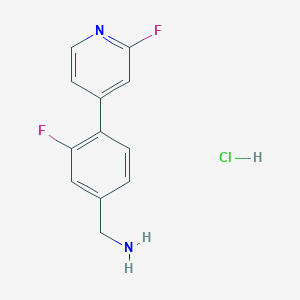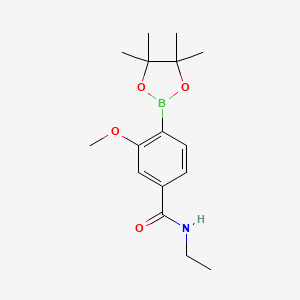
N-Ethyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Descripción general
Descripción
“N-Ethyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a chemical compound that includes a benzamide group and a boronic ester group . The boronic ester group is derived from 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . This compound is often used in the preparation of pharmaceuticals and chemical intermediates .
Synthesis Analysis
The synthesis of this compound involves several steps. The 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Additionally, it can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .Molecular Structure Analysis
The molecular structure of this compound can be determined by various methods such as X-ray diffraction and Density Functional Theory (DFT) calculations . The molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in the borylation of alkylbenzenes, hydroboration of alkyl or aryl alkynes and alkenes, and coupling with aryl iodides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight . It also has a refractive index of 1.396 (lit.) and a density of 0.882 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
N-Ethyl-3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and related compounds have been synthesized for various research applications, primarily focusing on their potential in medicinal chemistry and materials science. The synthesis of such compounds involves multiple steps, including borylation reactions that introduce the boronate ester functional group. This functional group is crucial for subsequent cross-coupling reactions, such as Suzuki-Miyaura coupling, which is a key method for constructing complex organic molecules. For instance, studies have demonstrated the synthesis of boron-containing benzamide derivatives through microwave-assisted boronate ester formation, showcasing the efficiency and versatility of this approach in creating heteroaryl-linked benzimidazoles (Rheault, Donaldson, & Cheung, 2009).
Crystal Structure and DFT Studies
The crystal structures of compounds related to this compound have been thoroughly investigated to understand their molecular configurations, electronic properties, and potential interactions in biological systems. Such analyses are facilitated by X-ray crystallography and density functional theory (DFT) calculations. These studies provide insights into the conformational preferences of the molecules and their electronic characteristics, which are essential for designing compounds with specific biological activities. For example, the crystal structure and DFT study of methyl 3-fluoro- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds have revealed details about their molecular electrostatic potential and frontier molecular orbitals, offering a deeper understanding of their reactivity and interactions (Huang et al., 2021).
Propiedades
IUPAC Name |
N-ethyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4/c1-7-18-14(19)11-8-9-12(13(10-11)20-6)17-21-15(2,3)16(4,5)22-17/h8-10H,7H2,1-6H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEDXNVCMKPEPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NCC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



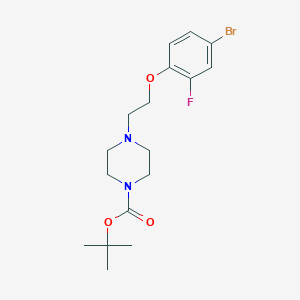
![3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1405669.png)
![N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405670.png)
![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline](/img/structure/B1405673.png)
![N-(2-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405674.png)
![4-[(4-Methyl-1,3-thiazol-5-yl)sulfonyl]morpholine](/img/structure/B1405675.png)
